molecular formula C9H6N4O B121100 [1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 150454-83-4

[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one

Cat. No. B121100
M. Wt: 186.17 g/mol
InChI Key: OEIMIUHARCZWJY-UHFFFAOYSA-N
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Description

“[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of being a part of multipurpose [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials . It has also been studied for its potential as a PCAF inhibitor with anticancer activity .


Synthesis Analysis

The synthesis of some novel 1-substituted 1,2,4-triazolo [4,3-a]quinoxalines has been achieved using the key intermediate 3-benzyl-2-hydrazinoquinoxaline with various reagents . An expedient and eco-friendly synthesis of 1-aryl/heteroaryl-[1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-ones has been accomplished via iodobenzene diacetate mediated oxidative intramolecular cyclization of 3-(2-(aryl/heteroarylidene)hydrazinyl)-quinoxalin-2(1H)-ones .


Molecular Structure Analysis

The molecular structure of “[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one” and its derivatives has been studied in the context of bioisosterism . The bioisosteric modification of the triazolophthalazine ring system of L-45 to its bioisosteric triazoloquinazoline while maintaining other essential structural fragments for effective binding with the binding site of PCAF has been reported .


Chemical Reactions Analysis

The chemical reactions involving “[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one” have been studied in the context of oxidative N–N bond formation . A transition-metal-free oxidative N–N bond formation strategy was developed to generate various structurally interesting [1,2,4]triazolo [1,5-a]benzazoles efficiently .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one” and its derivatives have been studied in the context of their potential as anticancer and antimicrobial agents . Some derivatives demonstrated comparable cytotoxic activity with that of doxorubicin as a reference anticancer drug .

Scientific Research Applications

  • Synthesis Techniques :

    • A method for synthesizing [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones using copper-catalyzed tandem reactions is described by Yan et al. (2012). This approach involves a [3 + 2] azide-alkyne cycloaddition and intramolecular Ullmann-type C-N coupling process (Yan et al., 2012).
    • Wen et al. (2022) developed an efficient synthesis of [1,2,3]triazolo-[1,5-a]quinoxalin-4(5H)-ones via photoredox catalysis, demonstrating the versatility of this method in accessing structurally diverse compounds (Wen et al., 2022).
  • Pharmacological Properties :

    • Catarzi et al. (2005) and McQuaid et al. (1992) explored the excitatory amino acid pharmacology of triazoloquinoxalin-4(5H)-one derivatives. These compounds showed significant binding affinity to the AMPA and glycine sites on the NMDA receptor complex, indicating potential as excitatory amino acid antagonists (Catarzi et al., 2005), (McQuaid et al., 1992).
  • Antimicrobial and Antifungal Activity :

    • Badran et al. (2003) synthesized several fused triazolo and ditriazoloquinoxaline derivatives and evaluated them for antimicrobial and antifungal activity. Some derivatives showed potent antibacterial activity compared to standard tetracycline (Badran et al., 2003).
  • Anticancer and Apoptotic Activity :

    • Alsaif et al. (2021) designed and synthesized new derivatives of triazolo[4,3-a]quinoxalin-4(5H)-one, assessing their anti-proliferative activities against tumor cell lines and VEGFR-2 inhibitory activities. These compounds showed promising anticancer and apoptotic activities (Alsaif et al., 2021).
  • DNA Interaction Studies :

    • Sumran et al. (2019) conducted a study on the photoinduced DNA cleavage by 1-aryl/heteroaryl-[1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-ones, revealing their potential in DNA photocleavage via a Type-I pathway (Sumran et al., 2019).
  • Antitubercular Agents :

    • Sekhar et al. (2011) synthesized 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines and evaluated them as antitubercular agents. One of the compounds showed significant activity (Sekhar et al., 2011).
  • Anticonvulsant Agents :

    • Alswah et al. (2013) and Wagle et al. (2009) synthesized novel quinoxaline derivatives with potential anticonvulsant properties. Some of these compounds showed promising anticonvulsant activities in in vivo models (Alswah et al., 2013), (Wagle et al., 2009).

properties

IUPAC Name

5H-[1,2,4]triazolo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-8-10-5-11-13(8)7-4-2-1-3-6(7)12-9/h1-5H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIMIUHARCZWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NC=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435607
Record name [1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one

CAS RN

150454-83-4
Record name [1,2,4]Triazolo[1,5-a]quinoxalin-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150454-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Nilsson, R Gidlöf, EØ Nielsen, T Liljefors… - Bioorganic & medicinal …, 2011 - Elsevier
Based on a pharmacophore model of the benzodiazepine-binding site of GABA A receptors, a series of 2-aryl-2,6-dihydro[1,2,4]triazolo[4,3-c]quinazoline-3,5-diones (structure type I) …
Number of citations: 24 www.sciencedirect.com
KA Jacobson, S Merighi, K Varani… - Medicinal research …, 2018 - Wiley Online Library
The A 3 adenosine receptor (A 3 AR) subtype is a novel, promising therapeutic target for inflammatory diseases, such as rheumatoid arthritis (RA) and psoriasis, as well as liver cancer. …
Number of citations: 126 onlinelibrary.wiley.com
E Yoo, DB Salunke, D Sil, X Guo… - Journal of medicinal …, 2014 - ACS Publications
Toll-like receptor (TLR) 7 and 8 agonists are potential vaccine adjuvants, since they directly activate APCs and enhance Th1-driven immune responses. Previous SAR investigations in …
Number of citations: 77 pubs.acs.org
F Jeannot, T Taillier, P Despeyroux… - Journal of Medicinal …, 2018 - ACS Publications
In our quest for new antibiotics able to address the growing threat of multidrug resistant infections caused by Gram-negative bacteria, we have investigated an unprecedented series of …
Number of citations: 12 pubs.acs.org

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